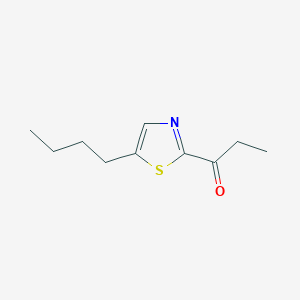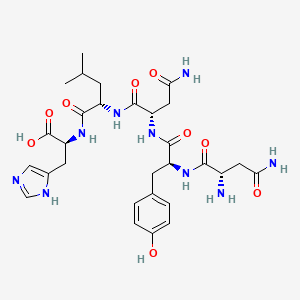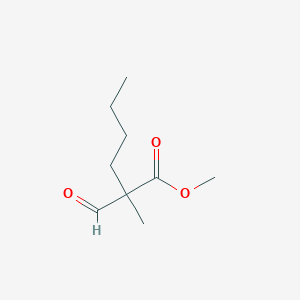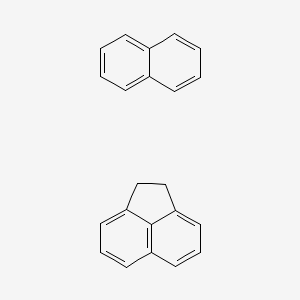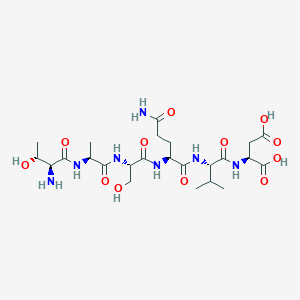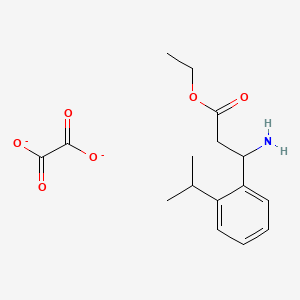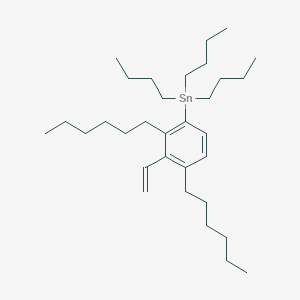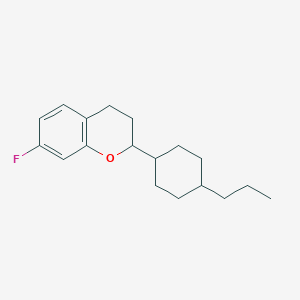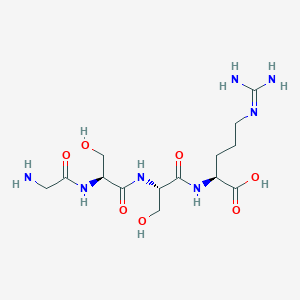
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (3,3,6-trimethylhepta-1,5-dien-2-yl) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,3,6-trimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This reaction converts the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro-substituted benzene derivatives
科学研究应用
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with enzymes, receptors, and other biomolecules, leading to a range of biological effects.
相似化合物的比较
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene vs. (3,3,6-Trimethylhepta-1,5-dien-2-yl)toluene: The latter compound has a methyl group attached to the benzene ring, which can influence its reactivity and applications.
This compound vs. (3,3,6-Trimethylhepta-1,5-dien-2-yl)phenol:
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
830345-39-6 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC 名称 |
3,3,6-trimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-13(2)11-12-16(4,5)14(3)15-9-7-6-8-10-15/h6-11H,3,12H2,1-2,4-5H3 |
InChI 键 |
WGLZRCXLGVWBJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(C)(C)C(=C)C1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


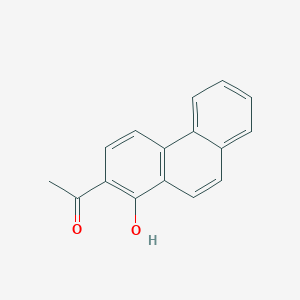


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

